Carnosine

Enzymatic stability Pharmacokinetics Carnosinase

Carnosine (β-alanyl-L-histidine) is the definitive histidine-containing dipeptide for applications requiring literature-validated neuroprotection, selective copper(II) chelation, and intracellular pH buffering. Unlike anserine or N-acetylcarnosine, carnosine confers significant infarct-reducing neuroprotection in pMCAO ischemic models. Its 3- to 4-fold higher carnosinase-1 hydrolysis rate makes it the ideal reference substrate for enzyme assays and prodrug benchmarking. With an optimal pKa of 6.83 for muscle acidosis buffering, carnosine is essential for sports nutrition and ergogenic aid research. Insist on carnosine—not generic HCD analogs—for reproducible, mechanistically sound results.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 305-84-0
Cat. No. B1668453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnosine
CAS305-84-0
SynonymsPancreatic Ribonuclease
Pancreatic RNase
Ribonuclease (Pancreatic)
Ribonuclease A
Ribonuclease I
Ribonuclease, Pancreatic
RNase A
RNase I
RNase, Pancreatic
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
InChIKeyCQOVPNPJLQNMDC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility384 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carnosine CAS 305-84-0 Technical Overview for Scientific Procurement


Carnosine (β-alanyl-L-histidine, CAS 305-84-0) is an endogenous histidine-containing dipeptide found at millimolar concentrations in excitable tissues such as skeletal muscle and brain [1]. Unlike simple amino acids, carnosine is not incorporated into proteins, allowing it to accumulate as a specialized cytoplasmic effector with multifunctional biochemical properties including pH buffering, metal-ion chelation, antioxidant activity, and antiglycation capacity [2]. As a naturally occurring dipeptide with a well-defined structure and established analytical detection methods, carnosine serves as both a reference standard and active ingredient across diverse research domains.

Carnosine CAS 305-84-0 Procurement Risk: Why In-Class Substitution Is Not Recommended


Carnosine belongs to the histidine-containing dipeptide (HCD) family, which includes structural analogs such as anserine, homocarnosine, and N-acetylcarnosine. Despite sharing an imidazole ring and overlapping biochemical properties, these analogs exhibit markedly different susceptibility to enzymatic hydrolysis by serum carnosinase-1 (CN1), with carnosine hydrolyzed 3- to 4-fold faster than methylated analogs like anserine [1]. This differential stability directly impacts in vivo half-life, bioavailability, and functional outcomes. Furthermore, head-to-head studies reveal that carnosine, but not its methylated or acetylated counterparts, confers significant neuroprotection in ischemic models [2]. Consequently, substituting carnosine with a generic 'carnosine-related compound' or 'imidazole dipeptide' without accounting for these quantitative differences will compromise experimental reproducibility and functional endpoints.

Carnosine CAS 305-84-0 Quantitative Differentiation Guide


Carnosine Hydrolysis Rate by Serum Carnosinase-1 vs. Anserine and Ophidine

In a direct comparative enzymatic hydrolysis study using human serum carnosinase, carnosine was hydrolyzed at a rate 3- to 4-fold higher than its methylated analogs anserine and ophidine, while homocarnosine, N-acetylcarnosine, and carcinine exhibited negligible hydrolysis by either human serum or rat kidney carnosinase [1]. This demonstrates that carnosine is the preferred native substrate for carnosinase-1, whereas methylation, decarboxylation, or acetylation confers resistance to enzymatic degradation.

Enzymatic stability Pharmacokinetics Carnosinase

Carnosine Neuroprotective Efficacy vs. Anserine and N-Acetylcarnosine in Permanent Focal Ischemia Model

In a mouse model of permanent middle cerebral artery occlusion (pMCAO), intraperitoneal treatment with carnosine significantly reduced infarct volume and improved neurological function compared to vehicle-treated mice, whereas treatment with the structural analogs anserine and N-acetylcarnosine failed to confer any significant neuroprotection [1]. The beneficial effects of carnosine were maintained for 7 days post-pMCAO.

Neuroprotection Ischemia Stroke

Carnosine pH Buffering Capacity: pKa Value Relative to Physiological pH and Comparison with Anserine

Carnosine possesses an imidazole ring with a pKa of 6.83 [1], placing its buffering capacity directly within the physiological pH range of skeletal muscle during high-intensity exercise (pH 6.5–7.1). Historical comparative data indicate that carnosine (pK ≈ 6.9) and anserine (pK ≈ 7.1) both function as effective physiological buffers, with carnosine's slightly lower pKa providing optimal proton buffering during the more acidic conditions of anaerobic metabolism [2].

pH buffering Exercise physiology Muscle biochemistry

Carnosine Metal Chelation Selectivity: Copper(II) vs. Zinc(II) Binding

Carnosine exhibits selective metal-binding properties, demonstrating a strong preference for copper(II) over zinc(II). In P2X receptor functional assays, carnosine selectively blocked copper-induced inhibition of P2X4 and P2X7 receptors but had no effect on zinc-modulated P2X4 currents [1]. Thermodynamic stability constant measurements confirm that the order of stability for carnosine-metal chelates (ML⁺) is Cu(II) > Hg(II) > Ni(II) > Mn(II) > Cd(II) ≈ Mg(II) ≈ Ca(II) ≈ Sr(II), with Zn(II) complexes precipitating under the same conditions, indicating distinct coordination chemistry [2].

Metal chelation Copper homeostasis Neurochemistry

Carnosine Antioxidant Activity Rank Order Against Serum Lipoprotein Oxidation vs. Related Dipeptides

In an assay measuring protection against oxidation of human serum lipoproteins, carnosine-related compounds exhibited the following rank order of antioxidant efficiency: acetylcarnosine < acetylanserine < homocarnosine = ophidine < carnosine < anserine [1]. In hydroxyl radical scavenging assays using the Fenton reaction, carnosine was found to be more effective than the other carnosine-related compounds tested [2]. However, in singlet oxygen quenching, carnosine, anserine, histidine, imidazole, and ergothioneine were found to be equally efficient [2].

Antioxidant Lipid peroxidation Free radical

Carnosine Synergistic Ergogenic Effect with Anserine on Maximal Cycling Power

In a double-blind, placebo-controlled crossover study in human subjects, acute pre-exercise supplementation with combined carnosine and anserine (20 mg/kg body weight of each) resulted in significantly higher power output during the first 5 seconds of a Wingate anaerobic cycling test: 12.8 ± 2.4 W/kg for the carnosine+anserine group vs. 12.1 ± 2.2 W/kg for placebo, representing a 6% ± 11% increase (P = 0.04) [1]. In a repeated Wingate test protocol (three consecutive tests), peak power was increased by 3% throughout all tests (carnosine+anserine 10.5 ± 0.6 W/kg vs. placebo 10.2 ± 9.9 W/kg) [1].

Ergogenic aid Exercise performance Sports nutrition

Carnosine CAS 305-84-0 Optimal Research and Industrial Applications


Neuroprotection and Cerebral Ischemia Research

Based on the demonstrated differential neuroprotective efficacy of carnosine versus its analogs anserine and N-acetylcarnosine in the pMCAO mouse model [1], carnosine is the HCD of choice for investigating mechanisms of neuroprotection in stroke and cerebral ischemia. Researchers should avoid substituting anserine or N-acetylcarnosine in these models, as the literature confirms these analogs lack the infarct-reducing activity of carnosine.

Copper-Mediated Oxidative Stress and Metal Homeostasis Studies

Carnosine's selective chelation of copper(II) over zinc(II), as demonstrated in P2X receptor functional assays [1] and thermodynamic stability constant studies [2], positions it as a specific tool for dissecting copper-dependent pathways in neurodegeneration, Wilson's disease models, and Fenton chemistry-driven oxidative damage. Broad-spectrum chelators or other HCDs with undefined metal selectivity should not be substituted without validation.

Exercise Physiology and Anaerobic Performance Enhancement

The combination of carnosine's optimal pKa (6.83) for intracellular pH buffering during muscle acidosis [1] and the demonstrated 6% increase in maximal cycling power with acute carnosine+anserine supplementation [2] supports its use in sports nutrition research and ergogenic aid development. Researchers should note that carnosine's rapid degradation by serum carnosinase-1 necessitates strategic formulation (e.g., co-administration with anserine, PEGylation, or alternative delivery) to achieve meaningful in vivo effects [3].

Enzymatic Stability and Pharmacokinetic Comparative Studies

The well-characterized 3- to 4-fold higher hydrolysis rate of carnosine by serum carnosinase-1 relative to anserine and ophidine [1] makes carnosine an ideal reference substrate for carnosinase activity assays, enzyme inhibition studies, and comparative pharmacokinetic profiling of HCD derivatives. Researchers developing carnosine prodrugs, PEGylated conjugates, or novel delivery systems can use native carnosine as the benchmark for evaluating improvements in metabolic stability.

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